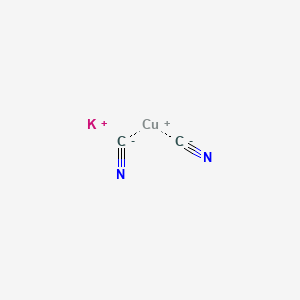

Cuprous potassium cyanide

Description

Properties

IUPAC Name |

potassium;copper(1+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPWEKOUUEEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[K+].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KCu(CN)2, C2CuKN2 | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014552 | |

| Record name | Cuprous potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS] | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(I) potassium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13682-73-0 | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprous potassium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprous potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dicyanocuprate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Stability Constants of Cuprous Cyanide Complexes: A Technical Guide

The Thermodynamic Stability Constants of Cuprous Cyanide Complexes are critical parameters in fields ranging from hydrometallurgy (gold leaching) to environmental remediation and catalytic synthesis. The following guide synthesizes authoritative physicochemical data, experimental protocols, and speciation logic.

Version: 2.0 (Scientific Reference) Target Audience: Research Scientists, Hydrometallurgists, Drug Development Chemists.

Part 1: Executive Summary & Thermodynamic Foundations

Copper(I) (cuprous) ions form a series of coordinate complexes with cyanide ligands (

Understanding the stability constants (

The Core Species

-

Dicyanocuprate(I) (

): Linear geometry. Dominant only at low cyanide concentrations or neutral pH. -

Tricyanocuprate(I) (

): Trigonal planar.[1] The most thermodynamically stable species in typical process solutions (pH 9–11). -

Tetracyanocuprate(I) (

): Tetrahedral.[1] Dominates only in high excess cyanide and high pH (

Part 2: Critical Data Review (Stability Constants)

The values below represent a critical synthesis of literature, prioritizing recent potentiometric determinations (e.g., Kyle & Hefter, 2015) over older, less specific data.

Table 1: Cumulative Formation Constants ( ) at

| Species | Formula | Geometry | ||

| CuCN (aq) | Linear | 5.0 – 5.5 | Not isolatable (Precipitates) | |

| Dicyanocuprate | Linear | 21.7 – 24.0 | 24.0 | |

| Tricyanocuprate | Trigonal | 26.8 – 28.6 | 28.6 | |

| Tetracyanocuprate | Tetrahedral | 28.0 – 30.3 | 30.3 |

*Range reflects variations in Ionic Strength (

Table 2: Solubility Product ( )

| Solid Phase | Equilibrium | ||

| Cuprous Cyanide | 19.49 |

Technical Note: The large gap between

(24.0) and(28.6) indicates that the third cyanide ligand binds strongly, stabilizing the complex significantly against dissociation. However, the step from to ( ) is weak, meaning only forms in significant excess of free cyanide.

Part 3: Speciation & Signaling Pathways

The distribution of these species is strictly controlled by pH and the Cyanide:Copper (

Figure 1: Speciation Logic Flow

Caption: Logical flow determining the dominant Cu(I)-Cyanide species based on pH and molar ratio inputs. Note that [Cu(CN)3]2- is the most common stable form in industrial/physiological windows.

Part 4: Experimental Methodology (Self-Validating Protocol)

To determine or validate these constants in your own laboratory, Potentiometric Titration is the gold standard. This protocol uses a Copper Ion Selective Electrode (Cu-ISE) or a glass pH electrode (indirect determination) to measure free ion activity.

Protocol: Potentiometric Determination of

Objective: Determine stability constants by measuring the shift in free cyanide/copper activity upon titration.

Prerequisites:

-

Inert Atmosphere: Argon or Nitrogen (High Purity) – Critical to prevent Cu(I) oxidation.

-

Ionic Strength Adjuster (ISA): 1.0 M NaClO₄ or NaCl (to maintain constant activity coefficients).

-

Electrodes: Calibrated Glass pH electrode AND Solid-state Cu-ISE (polished).

Step-by-Step Workflow:

-

Preparation (Anaerobic Chamber/Glovebox):

-

Prepare a stock solution of

by dissolving purified CuCN in excess NaCN. -

Target initial ratio:

(ensures solubility as -

Adjust ionic strength (

) to 1.0 M using ISA.

-

-

System Calibration:

-

Calibrate pH electrode using standard buffers (pH 4, 7, 10).

-

Calibrate Cu-ISE using standard

solutions (extrapolate for

-

-

Titration (Acidification Method):

-

Data Acquisition:

-

Record EMF (mV) and pH after stabilization (<0.1 mV drift/min).

-

Continue until precipitation of CuCN(s) is observed (turbidity).[5]

-

-

Data Analysis (ESTA/Hyperquad):

-

Use non-linear least squares regression (e.g., ESTA software) to fit the mass balance equations:

-

Figure 2: Experimental Workflow Diagram

Caption: Schematic of the potentiometric titration workflow. Inert gas prevents oxidation; acidification shifts the complexation equilibrium for detection.

Part 5: Applications & Implications

Drug Development & Synthesis

While cyanide itself is toxic, organocuprate reagents (Gilman reagents) often utilize CuCN as a precursor. The stability constant data confirms that in the presence of competing ligands (like amines or phosphines used in drug synthesis), the cyanide ligand will remain bound unless specific conditions (high acidity or stronger chelators) are applied.

-

Safety: The WAD (Weak Acid Dissociable) nature of Cu-CN complexes means they will release HCN in the acidic environment of the stomach (pH 1-2), necessitating strict handling protocols during pharmaceutical manufacturing.

Hydrometallurgy

In gold cyanidation, copper is a "cyanicide"—it consumes cyanide, reducing the efficiency of gold leaching.

-

Implication: Operators must maintain a high

ratio (>4:1) to keep copper as the soluble

Part 6: References

-

Kyle, J. H., & Hefter, G. (2015).[3][5] "A critical review of the thermodynamics of hydrogen cyanide and copper(I)–cyanide complexes in aqueous solution." Hydrometallurgy, 154, 78–87. Link

-

Beck, M. T. (1987). "Critical survey of stability constants of cyano complexes." Pure and Applied Chemistry, 59(12), 1703–1720. Link

-

Lu, J., Dreisinger, D. B., & Cooper, W. C. (2002).[6] "Thermodynamics of the aqueous copper–cyanide system." Hydrometallurgy, 66(1-3), 23–36.[6] Link

-

Persson, I. (2020). "Hydrated metal ions in aqueous solution: How regular are their structures?" Pure and Applied Chemistry, 82(10), 1901-1917. (Context on Cu(I) coordination geometry).

-

Smith, R. M., & Martell, A. E. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[7] Link

Sources

Spectroscopic Characterization of Potassium Dicyanocuprate(I): A Technical Guide for Drug Development Applications

Executive Summary

Potassium Dicyanocuprate(I) [KCu(CN)₂] is often dismissed as a simple precursor, yet it represents a fundamental model for

This guide provides a rigorous technical framework for the electronic absorption analysis of KCu(CN)₂. It addresses the specific challenges of analyzing

Part 1: Theoretical Framework & Electronic Structure

The Configuration Paradox

The central copper atom in KCu(CN)₂ possesses a

Consequently, KCu(CN)₂ solutions are colorless. Any absorption observed in the UV-Vis spectrum arises from two alternative mechanisms:

-

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from the filled metal

orbital to the empty -

Cluster-Centered Transitions: In concentrated solutions,

units aggregate via cuprophilic interactions (Cu-Cu bonding), creating new delocalized molecular orbitals that red-shift the absorption.

Molecular Orbital (MO) Visualization

The following diagram illustrates the energy transitions responsible for the spectral features of KCu(CN)₂ compared to the oxidized Cu(II) impurity.

Figure 1: Comparative MO scheme showing the origin of UV absorption in Cu(I) via MLCT versus the visible d-d transitions in Cu(II) impurities.

Part 2: Experimental Protocol (Self-Validating)

Objective: Obtain high-fidelity UV absorption spectra of KCu(CN)₂ without oxidative interference.

The "Zero-Blue" Validation Rule

The most critical error in analyzing KCu(CN)₂ is partial oxidation to Cu(II).

-

Cu(I) Spectrum: Peaks < 300 nm (Colorless).

-

Cu(II) Spectrum: Broad band 600–800 nm (Blue/Green).

-

Validation: If the solution exhibits any visible blue tint or detects absorbance > 0.05 AU at 700 nm, the sample is compromised and must be discarded.

Reagents & Solvent Preparation

-

Solvent: Deoxygenated Milli-Q Water or Acetonitrile (spectroscopic grade).

-

Deoxygenation: Sparge solvent with Argon/Nitrogen for 30 minutes before introducing the solid salt.

-

Ligand Excess: Maintain a slight excess of KCN (approx. 1.1 equivalents) to prevent disproportionation into CuCN precipitate.

Workflow Diagram

Figure 2: Step-by-step anaerobic preparation workflow with integrated quality control checkpoint.

Part 3: Spectral Analysis & Interpretation[1]

Quantitative Data Summary

The absorption profile of KCu(CN)₂ is highly dependent on concentration due to the equilibrium between monomeric

Table 1: Key Spectral Features of KCu(CN)₂ in Aqueous Solution

| Feature | Wavelength ( | Assignment | Structural Context |

| Primary Band | 205 - 210 nm | Ligand | Monomeric |

| Secondary Band | 230 - 235 nm | MLCT ( | Dominant in dilute solutions |

| Oligomer Band | 239 - 245 nm | Cluster-Centered CT | Appears at high conc. ( |

| Visible Region | 600 - 800 nm | ABSENT | Presence indicates failure (Cu(II)) |

Concentration Dependence (The Oligomerization Shift)

Unlike simple organic chromophores, KCu(CN)₂ does not follow Beer's Law linearly across all concentrations due to speciation changes.

-

Dilute (< 1 mM): The spectrum is dominated by the 230-235 nm band (Monomer).

-

Concentrated (> 10 mM): The peak broadens and red-shifts toward 240 nm. This shift is a spectroscopic signature of Cu(I)-Cu(I) aggregation (formation of

or

Technical Insight: The ratio of Abs(235nm) / Abs(240nm) can be used as a "molecular ruler" to estimate the degree of oligomerization in your sample solution.

Part 4: Application in Drug Development

The Hypoxia Targeting Mechanism

Copper(I) complexes are gaining traction in oncology because they exploit the Warburg Effect .[1] Cancer cells are often hypoxic (low oxygen) and have high levels of reducing agents (glutathione).

-

Stability: In healthy, oxygen-rich blood, Cu(I) can oxidize to Cu(II), which is rapidly sequestered by albumin.

-

Activation: In the hypoxic tumor microenvironment, the Cu(I) state is stabilized.

-

Toxicity: Intracellular Cu(I) catalyzes the production of Hydroxyl radicals (

) via Fenton-like chemistry, causing DNA damage and paraptosis (a form of programmed cell death distinct from apoptosis).

Pathway Visualization

Figure 3: Mechanism of Action showing the selectivity of Cu(I) complexes for hypoxic tumor environments.

References

-

Electronic Structure of Cyanocuprates

- Source: Ritson, D., & Sutherland, J. D. (2013). "Solvated-Electron Production by Cyanocuprates is Compatible with the UV-environment on a Hadean-Archaean." Royal Society of Chemistry.

-

URL:[Link]

-

Cu(I)

- Source: Rawashdeh-Omary, M. A., Omary, M. A., & Fackler, J. P. (2001). "Excited-State Interactions for [Au(CN)₂]⁻ and [Ag(CN)₂]⁻ Oligomers in Solution." (Comparative study on d10 cyanides). Journal of the American Chemical Society.

-

URL:[Link]

-

Anticancer Potential of Copper Complexes

- Source: Santini, C., et al. (2014). "Advances in Copper Complexes as Anticancer Agents." Chemical Reviews.

-

URL:[Link]

-

Mechanism of Cu(I)

Sources

Electrochemical Characterization of Cuprous Potassium Cyanide at Solid Electrodes

Content Type: Technical Whitepaper / Methodological Guide Audience: Research Scientists, Analytical Chemists, and Pharmaceutical R&D Professionals

Executive Summary & Scope

This technical guide details the electrochemical behavior of Cuprous Potassium Cyanide (

This document moves beyond standard plating protocols to focus on mechanistic elucidation —defining how to validate the presence of specific complex species (

Solution Chemistry & Speciation

The Causality Principle: You cannot interpret a voltammogram of this system without defining the speciation. The electroactive species changes based on the

Cuprous cyanide (

- (Linear, predominant at low CN)

- (Trigonal planar, Electroactive species )

- (Tetrahedral, predominant at high CN)

Table 1: Stability Constants ( ) at 25°C ( )

| Species | Formula | Coordination Geometry | Electroactivity | |

| Dicyanocuprate(I) | ~21.7 | Linear | Low (Passivates) | |

| Tricyanocuprate(I) | ~26.8 | Trigonal Planar | High (Primary) | |

| Tetracyanocuprate(I) | ~28.6 | Tetrahedral | Kinetic Barrier |

Critical Insight: At pH > 11 and

,dominates.[2] However, reduction to typically proceeds via the dissociation of the tetracyano species into the tricyano species ( ), which is the kinetically favored electroactive moiety.

Mechanistic Pathways & Visualization

The electrochemical behavior involves two distinct regimes: Cathodic Reduction (Deposition) and Anodic Oxidation (Analysis/Destruction).

Diagram 1: Redox Pathways and Speciation Logic

This diagram illustrates the equilibrium shift required for electron transfer.

Caption: Equilibrium dissociation of tetracyanocuprate is the rate-determining step (RDS) preceding the reduction to metallic copper.

Experimental Protocols (Self-Validating Systems)

Protocol A: Cyclic Voltammetry (CV) at Glassy Carbon

Objective: Determine the reversibility and diffusion coefficient of the

Reagents:

-

-

Workflow:

-

Pre-treatment: Polish Glassy Carbon (GC) electrode with

alumina slurry. Sonicate in DI water for 2 mins.-

Validation: Run a background scan in

-

-

Cell Setup: 3-electrode system.

-

Parameters:

-

Initial Potential:

(Open Circuit Potential region). -

Switching Potential 1 (Cathodic):

. -

Switching Potential 2 (Anodic):

. -

Scan Rate:

.

-

Data Interpretation (The Self-Check):

-

Cathodic Feature: Look for a reduction peak (

) around-

Diagnostic: If the peak is absent, free cyanide is too high (shifting equilibrium too far to

), or the electrode surface is passivated.

-

-

Anodic Feature: On the return sweep, look for an oxidation peak (

) around-

Diagnostic: This peak corresponds to the oxidation of

to

-

Protocol B: Chronocoulometry (Anodic Stripping)

Objective: Quantify the amount of Copper deposited to calculate plating efficiency.

-

Deposition: Hold potential at

for -

Stripping: Step potential immediately to

for -

Calculation:

-

Note: In cyanide systems, efficiency is often

due to concurrent Hydrogen Evolution Reaction (HER).

-

Anodic Oxidation & Passivation (The "Trap" for Researchers)

Unlike simple metal salts,

-

Region I (

): -

Region II (

): Oxidation of-

Reaction:

-

Observation: Current increases, but surface becomes blocked by

film.

-

-

Region III (

): Catalytic Oxidation of Cyanide.[5]-

The

layer acts as a catalyst (mediator) to oxidize free -

Relevance: This is the mechanism utilized in electrochemical waste destruction.

-

Diagram 2: Experimental Workflow for Validation

This diagram outlines the decision tree for validating the electrode surface.

Caption: A nucleation loop (crossover) in the CV is the primary indicator of successful metal deposition on a solid electrode.

References

-

NIST (National Institute of Standards and Technology). Stability Constants of Metal Complexes. [Link]

-

Bard, A. J., & Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications. (Standard Text for CV Principles). [Link]

-

Paunovic, M., & Schlesinger, M. Fundamentals of Electrochemical Deposition. (Specifics on Cu-CN mechanism). [Link]

-

Journal of The Electrochemical Society. Anodic Oxidation of Copper Cyanide. (Historical mechanistic data).[2][5][6] [Link]

Sources

Technical Guide: Mechanism of Toxicity and Biological Interaction of Cyanocuprates

The following technical guide details the mechanism of toxicity and biological interaction of cyanocuprates. This analysis synthesizes established inorganic toxicology (cyanide/copper) with organometallic chemistry to address the specific hazards of these synthetic reagents.

Executive Summary

Cyanocuprates (e.g., Lipshutz cuprates,

Part 1: Chemical Nature & Physiological Stability

To understand the toxicity, one must first understand the species entering the biological system. Cyanocuprates are not static in aqueous environments.[1]

The Reagent Structure

Commonly referred to as "higher-order" cuprates, these reagents are formed by mixing organolithiums (

-

Formula:

(often debated as a "cyano-Gilman" complex -

State: Soluble in organic solvents (THF, Et2O), highly reactive, and air/moisture sensitive.

Hydrolytic Decomposition (The Trigger)

Upon contact with physiological media (mucosa, blood, cytoplasm; pH 7.4), the organometallic complex undergoes rapid protolysis and oxidation. This is the critical toxicokinetic event.

Implication: The biological interaction is not with the intact cuprate, but with the flux of its dissociation products released intracellularly.

Part 2: Mechanisms of Toxicity (The Dual-Hit Hypothesis)

The lethality of cyanocuprates stems from the simultaneous attack on cellular bioenergetics (via Cyanide) and proteome integrity (via Copper).

Pathway A: Acute Respiratory Arrest (Cyanide)

The cyanide ion released is a potent inhibitor of the mitochondrial Electron Transport Chain (ETC).[3]

-

Target: Cytochrome c Oxidase (Complex IV), specifically the Heme

- -

Mechanism:

binds with high affinity to the ferric ( -

Consequence: This blocks electron transfer from cytochrome c to oxygen.[3][4] The mitochondrial membrane potential (

) collapses, ATP synthesis halts, and the cell switches to anaerobic glycolysis, leading to severe lactic acidosis.

Pathway B: Oxidative Stress & Cuproptosis (Copper)

The copper released (

-

Fenton Chemistry: Free

reacts with intracellular hydrogen peroxide ( -

Cuproptosis: Excess copper binds directly to lipoylated components of the TCA cycle (e.g., dihydrolipoamide S-acetyltransferase, DLAT). This causes oligomerization of these proteins and loss of Fe-S cluster proteins, triggering a distinct form of regulated cell death unlike apoptosis.[6]

Synergistic Lethality

The combination is more lethal than the sum of its parts:

-

ROS Amplification: Cyanide blocks Complex IV, causing electron leakage at Complexes I and III, increasing superoxide (

) production. -

Defense Depletion: Copper-mediated ROS depletes cellular Glutathione (GSH).

-

Result: The cell is subjected to oxidative stress (Cu) while being unable to generate the ATP (CN) required to repair the damage.

Visualization of Toxicity Pathways

The following diagram illustrates the "Trojan Horse" entry and subsequent dual-pathway toxicity.

Caption: Figure 1. The "Trojan Horse" mechanism: Lipophilic entry facilitates intracellular release of toxic CN- and Cu+ payloads.

Part 3: Biological Interaction Data

The following table summarizes the quantitative impact of the dissociated components. Note that while specific

| Component | Target Site | Binding Affinity ( | Primary Effect |

| Cyanide ( | Cytochrome c Oxidase (Heme | Immediate cessation of oxidative phosphorylation. | |

| Copper ( | DLAT (TCA Cycle Enzyme) | Protein aggregation (Cuproptosis). | |

| Copper ( | DNA / Lipids | N/A (Diffusion limited) | Hydroxyl radical generation via Fenton chemistry.[5][6] |

| Organic Ligand ( | Cell Membrane | N/A (Partition Coefficient) | Facilitates rapid absorption (dermal/inhalation). |

Part 4: Experimental Protocols for Toxicity Assessment

For researchers investigating organocopper toxicity, standard colorimetric assays may fail due to copper interference. The following self-validating workflow is recommended.

Protocol: Differential Respiratory Inhibition Assay

This protocol distinguishes between cyanide-mediated respiratory arrest and copper-mediated membrane damage.

Materials:

-

Isolated mitochondria or permeabilized cells (e.g., HEK293).

-

Clark Oxygen Electrode or Seahorse XF Analyzer.

-

Reagents: Cyanocuprate sample, KCN (Control), Hydroxocobalamin (CN scavenger), TTM (Tetrathiomolybdate, Cu chelator).

Step-by-Step Methodology:

-

Baseline Measurement: Establish State 3 respiration (ADP + Substrate).

-

Exposure: Inject cyanocuprate solution (dissolved in anhydrous DMSO, diluted immediately into media).

-

Differentiation Phase:

-

Arm A (CN-Check): Add Hydroxocobalamin (1 mM) .

-

Result: If respiration recovers immediately, toxicity is CN-driven.

-

-

Arm B (Cu-Check): Add TTM (50

M) .-

Result: If ROS levels (measured via MitoSOX) decrease but respiration remains blocked, toxicity involves copper-mediated damage + CN inhibition.

-

-

-

Validation: The assay is valid only if KCN control is fully reversed by Hydroxocobalamin.

Workflow Diagram

Caption: Figure 2. Differential assay workflow to deconstruct the synergistic toxicity of cyanocuprates.

Part 5: Safety & Neutralization (Authoritative Guidance)

Handling cyanocuprates requires protocols that address both hazards simultaneously.

The "Acid Error"

WARNING: Never use acidic quenching (e.g., HCl,

-

Reason: Acidification converts

immediately to

Recommended Neutralization Protocol

Use an Oxidative Alkaline method.

-

Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.

-

Quenching: Slowly add the cyanocuprate waste to the bleach bath.

-

Disposal: Allow to stand for 24 hours. Test for free cyanide (Prussian Blue test) before disposal as heavy metal waste.

References

-

National Institutes of Health (NIH) / PubChem. Cyanide Mechanism of Toxicity. [Link]

-

Tsvetkov, P., et al. (2022). Copper induces cell death by targeting lipoylated TCA cycle proteins (Cuproptosis). Science. [Link]

-

Lipshutz, B. H., et al. (1981). Cyanocuprates: Structure and Stability.[2] Journal of the American Chemical Society.[2] [Link]

-

Centers for Disease Control and Prevention (CDC). Emergency Response Card: Cyanide. [Link]

-

Brewer, G. J. (2010). Copper toxicity in the general population. Clinical Neurophysiology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. droracle.ai [droracle.ai]

- 4. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 6. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyanide Poisoning Compromises Gene Pathways Modulating Cardiac Injury in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyanide Copper Electrolyte: A Technical Retrospective and Operational Guide

Executive Summary

For over 180 years, the cyanide copper electrolyte has remained the "uncomfortable benchmark" of the electroplating industry. Despite the extreme toxicity of the ligand, cyanide-based copper solutions provide an operational capability that non-cyanide alternatives (pyrophosphate, acid sulfate) struggle to match: perfect adhesion on active substrates (steel, zinc die-cast) without an immersion deposit.

This guide analyzes the historical evolution of this chemistry from a materials science perspective, detailing the thermodynamic mechanisms that necessitate its continued use and providing rigorous protocols for its control.

Part 1: The Genesis – The Necessity of Complexation (1840s)

The history of copper plating is not merely a timeline of patents but a struggle against the Nernst Equation .

In the early 19th century, attempting to plate copper onto iron from a simple salt solution (like copper sulfate) resulted in immediate failure. Iron (

This "immersion deposit" is non-adherent, powdery, and useless as a base for further plating.

The Wright-Elkington Breakthrough (1840): John Wright, a Birmingham surgeon, discovered that potassium cyanide could dissolve copper compounds to form a stable complex. He sold this concept to the Elkington cousins, leading to Patent 8447 (1840) .

The Mechanism:

Cyanide locks copper into a tight complex anion, typically the tricyanocuprate(I) ion

According to the Nernst equation, this massive drop in ion activity shifts the reduction potential of copper to a value more negative than that of iron.

-

Result: The thermodynamic drive for immersion plating is eliminated. The copper only deposits when an external current is applied, ensuring an atomic-level bond with the steel substrate.

Part 2: Evolution of Formulations

The development of cyanide copper electrolytes can be categorized into three distinct eras, driven by the need for speed and brightness.

The "Strike" Bath (1840s – Present)

-

Purpose: To deposit a thin (<2 µm), adherent layer on steel or zinc before transferring to a faster plating bath.

-

Chemistry: High Free Cyanide / Low Metal.

-

Operational Logic: The high free cyanide ensures maximum suppression of copper activity to prevent immersion deposits. Efficiency is sacrificed (10-30%) for adhesion.

The Rochelle Salt Era (1930s – 1950s)

-

Innovation: Addition of Potassium Sodium Tartrate (Rochelle Salt).

-

Mechanism: Tartrates act as an auxiliary complexer and anode corrosion promoter. They refine the grain structure, allowing for slightly thicker deposits without the roughness associated with pure cyanide baths.

-

Limitation: Current density limited to ~2-3 A/dm².

High-Efficiency / High-Speed Potassium Baths (1950s – Present)

-

Innovation: Substitution of Sodium (

) with Potassium ( -

Causality:

-

Conductivity:

ions have higher ionic mobility and solubility than -

Anode Health: Potassium salts prevent the formation of insulating anode films at high current densities.

-

-

Result: 100% Cathode Efficiency. Plating speeds rivaling acid copper (>4 A/dm²).

Comparative Data: Formulation Evolution

| Parameter | Strike Bath | Rochelle Bath | High-Efficiency (K) |

| Copper Metal (g/L) | 15 - 22 | 26 - 35 | 45 - 60 |

| Free Cyanide (g/L) | 11 - 15 | 4 - 8 | 4 - 10 |

| Rochelle Salt (g/L) | None | 30 - 60 | None |

| Hydroxide (g/L) | 0 - 15 | 15 - 30 | 15 - 30 |

| Cathode Efficiency | 10 - 30% | 40 - 60% | 90 - 99% |

| Temp (°C) | 40 - 50 | 50 - 60 | 70 - 80 |

Part 3: Visualization of Mechanisms

Diagram 1: The Adhesion Mechanism (Thermodynamic Shift)

This diagram illustrates why the cyanide complex is essential for plating on steel.

Caption: Comparison of thermodynamic interactions between steel substrates and copper electrolytes. Cyanide complexation prevents the spontaneous displacement reaction that causes adhesion failure.

Part 4: Critical Operational Protocols

To maintain scientific integrity, one must control the ratio of Free Cyanide to Copper Metal . If Free Cyanide is too low, the anode passivates (stops dissolving). If too high, cathode efficiency drops drastically.

Protocol A: Determination of Free Cyanide (Titration)

Standard: ASTM E53-07 (Modified for Bath Analysis)

Principle: Silver nitrate (

Reagents:

-

Standard Silver Nitrate Solution (0.1 N).[2]

-

Ammonium Hydroxide (Concentrated).

Workflow:

-

Sampling: Pipette a 10.0 mL sample of the plating bath into a 250 mL Erlenmeyer flask.

-

Dilution: Add 100 mL of distilled water.

-

Indicator: Add 5 mL of KI solution.

-

Clarification: Add 5 mL Ammonium Hydroxide (to dissolve any bulk copper cyanide precipitates that may form initially).

-

Titration: Titrate with 0.1 N AgNO3 while swirling continuously.

-

Observation: The solution will remain clear as the silver complexes with the cyanide (

). -

Endpoint: The appearance of a distinct, permanent milky turbidity (AgI precipitate).

-

-

Calculation:

Protocol B: Carbonate Management

Cyanide decomposes over time via hydrolysis and anodic oxidation to form carbonates (

-

Limit: > 90 g/L Carbonate reduces conductivity and causes rough deposits.

-

Removal Method (Freezing):

-

Chill the electrolyte to -3°C (26°F).

-

Sodium carbonate (

) crystallizes out rapidly and can be filtered. -

Note: Potassium carbonate is much more soluble; therefore, high-speed potassium baths often require chemical precipitation using Calcium Nitrate or Barium Cyanide (though Barium is preferred to avoid nitrate contamination).

-

Part 5: Advanced Workflow - The "Strike to Plate" System

For researchers developing multi-layer stacks, the transition from Strike to High-Efficiency is critical.

Caption: Standard industrial workflow. "Live Entry" into the strike is crucial to prevent even momentary immersion deposition before the rectifier engages.

References

-

Elkington, G. R., & Elkington, H. (1840).[7][8][9][10] Improvements in Coating, Covering, or Plating with Silver. British Patent 8447.

-

Okinaka, Y., & Hoshino, M. (1998). Some Recent Topics in Gold Plating for Electronics Applications. Gold Bulletin. Link (Contextual reference on cyanide complex stability).

- Safranek, W. H. (1974). The Properties of Electrodeposited Metals and Alloys. American Electroplaters and Surface Finishers Society. (Definitive text on deposit properties).

-

Dini, J. W. (1993). Electrodeposition: The Materials Science of Coatings and Substrates. Noyes Publications. (Source for adhesion mechanisms).[7][11]

-

ASTM International. (2017). ASTM E53-07: Standard Test Methods for Determination of Copper in Unalloyed Copper by Gravimetry. Link (Base methodology for copper analysis).

- Van Horn, K. R. (1951). Residual Stresses in Metal Coatings. ASM Symposium on Surface Treatment of Metals.

Sources

- 1. scribd.com [scribd.com]

- 2. kem-china.com [kem-china.com]

- 3. mt.com [mt.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. columbiachemical.com [columbiachemical.com]

- 6. One moment, please... [finishingandcoating.com]

- 7. The History of Electroplating. Why Is It Done? [electriscoatings.com]

- 8. Evolution of Electroplating: From Traditional to Modern Techniques - Padmavati Chemtech Pvt Ltd. [padmavatichemtech.com]

- 9. dorsetware.com [dorsetware.com]

- 10. sharrettsplating.com [sharrettsplating.com]

- 11. Galvanische Abscheidung bestimmter Metalle von MicroChemicals GmbH [microchemicals.com]

Phase Equilibria and Solubility Isotherms of the KCN-CuCN-H₂O Ternary System

Executive Summary

The ternary system Potassium Cyanide (KCN) – Copper(I) Cyanide (CuCN) – Water (H₂O) represents a cornerstone of industrial coordination chemistry. While historically pivotal for electrolytic copper deposition (cyanide copper plating), its relevance extends into modern hydrometallurgy (gold leaching) and the synthesis of copper-based metallodrugs.

This guide provides a rigorous analysis of the phase equilibria governing this system at 25°C. Unlike simple salt dissolution, this system is driven by complex formation . The solubility of the otherwise insoluble CuCN is strictly a function of the [CN⁻]/[Cu⁺] molar ratio, leading to the formation of soluble cyanocuprate(I) species (

This whitepaper details the theoretical framework, the specific solid phases identified, and a self-validating experimental protocol (Schreinemakers' method) for reproducing the phase diagram.

Theoretical Framework & Coordination Chemistry

The Solubility Paradox

Copper(I) cyanide (CuCN) is virtually insoluble in pure water (

The phase diagram is dictated by the step-wise formation constants (

Solid Phases at 25°C

At ambient temperature, the ternary diagram is characterized by two primary solid phases in equilibrium with the saturated solution:

-

CuCN (Solid): Stable at low KCN concentrations.

-

K[Cu(CN)₂] (Potassium Dicyanocuprate): The primary double salt that crystallizes from solutions with a moderate excess of KCN.

-

K₃[Cu(CN)₄]: Only crystallizes at very high KCN concentrations (often requiring dehydration or specific conditions to isolate as a pure solid, as it tends to dissociate upon redissolution).

Chemical Pathway Visualization

The following diagram illustrates the speciation logic as the concentration of KCN increases.

Figure 1: Step-wise complexation of Copper(I) in cyanide solutions. The transition from insoluble solid to soluble complex is the critical mechanism for the phase diagram's liquidus curve.

Phase Diagram Architecture

The KCN-CuCN-H₂O system is a Type IV ternary system (formation of a double salt).

The Isotherm (25°C)

The solubility isotherm consists of three distinct branches:

-

Branch A (CuCN Saturation): The solution is saturated with respect to solid CuCN. As KCN is added, solubility of Cu increases (forming complexes).

-

Branch B (K[Cu(CN)₂] Saturation): The solution is saturated with the double salt. Further addition of KCN may actually decrease Cu solubility due to the common ion effect (K⁺), despite the formation of higher cyano-complexes.

-

Branch C (KCN Saturation): At the extreme right of the diagram, solid KCN precipitates.

Invariant Points[2]

-

Eutonic Point 1: Equilibrium between Solid CuCN, Solid K[Cu(CN)₂], and Solution.

-

Eutonic Point 2: Equilibrium between Solid K[Cu(CN)₂], Solid KCN, and Solution.

Experimental Protocol: Schreinemakers' Wet Residue Method

To generate an authoritative phase diagram, one cannot simply analyze the clear liquid (supernatant). One must determine the composition of the solid phase in situ. The Schreinemakers' method is the gold standard for this.

Safety Pre-requisites (Critical)

-

Cyanide Hazard: All operations must occur in a fume hood.

-

pH Control: Solutions must remain alkaline (pH > 10) to prevent the evolution of fatal HCN gas.

-

Oxidation: Cu(I) oxidizes to Cu(II) in air, which then reacts with cyanide to form cyanogen gas (

), a toxic hazard. All experiments must be performed under an inert atmosphere (Nitrogen or Argon).

Workflow Diagram

Figure 2: Schreinemakers' 'Wet Residue' method allows identification of solid phases without requiring them to be obtained in a pure, dry state, which often alters their hydration or coordination state.

Detailed Procedure

Step 1: Equilibration

-

Prepare 10 chemically resistant flasks.

-

Add excess solid CuCN to all flasks.

-

Add increasing amounts of KCN solution (from 0.1M to Saturation) to the flasks.

-

Purge with Nitrogen, seal, and place in a thermostatic shaker at 25°C ± 0.1°C for 48–72 hours.

Step 2: Sampling

-

Stop agitation and allow solids to settle (maintain temperature).

-

Liquid Sample: Withdraw a clear aliquot of the supernatant.

-

Wet Residue Sample: Withdraw a sample of the solid sludge including some mother liquor.

Step 3: Chemical Analysis You must quantify Total Copper (Cu) and Total Cyanide (CN) for both samples.

-

Copper Analysis: Oxidize Cu(I) to Cu(II) using nitric acid/peroxide. Neutralize and titrate with EDTA (murexide indicator) or use Atomic Absorption Spectroscopy (AAS).

-

Cyanide Analysis: Distillation of HCN (acidified) into NaOH, followed by AgNO₃ titration (Liebig-Denigès method).

Step 4: Mathematical Construction

-

Plot the composition of the Liquid (L) on the ternary triangle.

-

Plot the composition of the Wet Residue (R).

-

Draw a tie-line connecting L and R.

-

Extrapolate the line to the solid axis. Where multiple tie-lines intersect indicates the stoichiometry of the pure solid phase (e.g., K[Cu(CN)₂]).

Representative Data & Solubility Trends

The following table summarizes the phase behavior based on the [CN]/[Cu] ratio. Note: Exact weight percentages vary by specific experimental pressure/purity; these are representative ranges based on thermodynamic stability constants.

| Region | Molar Ratio (CN:Cu) | Solution Species Dominant | Stable Solid Phase | Observation |

| I | < 2.0 | None (Dissociation) | CuCN | White precipitate persists. Supernatant has low Cu. |

| II | ≈ 2.0 - 3.0 | K[Cu(CN)₂] | Solid CuCN dissolves. If KCN is high enough, K[Cu(CN)₂] crystallizes. | |

| III | > 3.0 | K[Cu(CN)₂] or KCN | High solubility. At extreme KCN concentrations, free KCN may precipitate. |

Calculation of Solubility

For researchers needing to predict solubility without a full diagram, the solubility (

The equilibrium is:

Because

Applications & Relevance[3][4][5]

Electroplating (Surface Finishing)

The KCN-CuCN system is the electrolyte for "Cyanide Copper" plating.

-

Role of Phase Diagram: Process engineers must maintain the bath composition in the "Solution" region, usually with a slight excess of "Free Cyanide" (excess KCN).

-

Why? If the ratio drops (approaching the CuCN phase boundary), the anode passivates (forms an insulating CuCN film), stopping the plating process.

Bio-Inorganic Chemistry & Drug Development

While less common than Platinum drugs, Copper(I) complexes are investigated for anti-tumor activity.

-

Relevance: The stability of the Cu(I) oxidation state is critical. The phase diagram confirms that in the presence of cyanide (or similar soft ligands), Cu(I) is thermodynamically preferred over Cu(II).

-

Synthesis: To synthesize a specific metallodrug precursor like

, one must operate exactly at the stoichiometric point (Eutonic Point 1) identified in the phase diagram to ensure phase purity and avoid contamination with insoluble CuCN or excess KCN.

References

-

Akilan, C., et al. (2016).[2] "Investigation of complexation and solubility equilibria in the copper(I)/cyanide system at 25°C." Hydrometallurgy, 164, 202-207.[2]

-

Bassett, H., & Corbett, A. S. (1924). "The phase diagrams of the systems cyanide–water and copper cyanide–potassium cyanide–water." Journal of the Chemical Society, Transactions, 125, 1660-1675.

- Sharpe, A. G. (1976). The Chemistry of Cyano Complexes of the Transition Metals. Academic Press. (Standard Reference Text).

-

IUPAC-NIST Solubility Data Series. (Various). "Solubility of Copper(I) Cyanide."

Disclaimer: This guide is for research purposes. Cyanide compounds are acutely toxic. Strict safety protocols, including the availability of amyl nitrite or hydroxocobalamin antidotes, are mandatory.

Sources

Methodological & Application

laboratory synthesis of cuprous potassium cyanide from copper(I) cyanide

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals

Compound: Potassium dicyanocuprate(I) / Cuprous potassium cyanide —

Introduction & Mechanistic Overview

Potassium dicyanocuprate(I) is a highly stable coordination complex utilized extensively in electroplating, coordination chemistry, and as a critical precursor for organocuprate reagents in pharmaceutical synthesis (e.g., cyanation of aryl halides via the Rosenmund–von Braun reaction) .

The laboratory synthesis of this complex relies on the direct, stoichiometric complexation of insoluble copper(I) cyanide (

Reaction Equation:

Mechanistic Causality:

Copper(I) is a

Safety & Regulatory Imperatives (CRITICAL)

Due to the acute toxicity of cyanide salts, this protocol must be executed with rigorous adherence to professional laboratory safety standards .

-

Engineering Controls: All operations, including weighing, must be conducted in a certified, high-flow chemical fume hood.

-

pH Causality: The aqueous reaction medium must be maintained at a strictly basic pH (> 10.5). Cyanide ions undergo hydrolysis (

). If the pH drops below the -

Emergency Preparedness: A cyanide antidote kit (e.g., Cyanokit containing hydroxocobalamin) must be immediately accessible in the laboratory.

-

Waste Mitigation: Cyanide-containing waste must be segregated, kept strictly alkaline, and treated with an excess of sodium hypochlorite (bleach) to oxidize the cyanide to less toxic cyanate (

) prior to institutional disposal.

Materials and Reagents

The following table summarizes the quantitative requirements for a 100 mmol scale synthesis.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount | Equivalents | Role |

| Copper(I) Cyanide | 89.56 | 8.96 g | 1.00 | Cu(I) Metal Precursor | |

| Potassium Cyanide | 65.12 | 6.51 g | 1.00 | Ligand Source | |

| Deionized Water | 18.02 | 50 mL | Solvent | Reaction Medium | |

| Absolute Ethanol | 46.07 | 20 mL | Wash | Anti-solvent / Wash |

Experimental Workflow

Workflow for the laboratory synthesis of cuprous potassium cyanide.

Step-by-Step Protocol

This protocol is designed as a self-validating system , where visual and physical cues inherently verify the success of the underlying chemical mechanisms.

Step 1: Preparation of the Cyanide Solution

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 50 mL of deoxygenated deionized water.

-

Dissolve 6.51 g (100 mmol) of

into the water.

-

Causality: Deoxygenated water is utilized because Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of dissolved oxygen, which would contaminate the final product.

-

Self-Validation: Complete dissolution yields a clear, colorless solution. The inherent basicity of 2M

will naturally establish a safe pH of ~11.

Step 2: Addition of Copper(I) Cyanide

-

While stirring at 400 RPM, slowly add 8.96 g (100 mmol) of

powder in small portions over a 15-minute period.

-

Causality: Slow addition prevents the hydrophobic

powder from clumping, maximizing the surface area available for the solid-liquid complexation reaction.

Step 3: Complexation

-

Allow the suspension to stir at ambient temperature (20–25 °C) for 1.5 to 2 hours.

-

Causality: Ambient temperature prevents the thermal degradation of the kinetically stable complex and mitigates the evaporation of the solvent.

-

Self-Validation: The reaction progress is visually self-validating. The initial opaque, turbid suspension will gradually clarify as the insoluble

is consumed to form the highly water-soluble

Step 4: Clarification

-

Gravity filter the solution through quantitative filter paper (e.g., Whatman No. 1) into a clean crystallizing dish.

-

Causality: This step removes any trace amounts of unreacted

or insoluble impurities (such as trace copper oxides), ensuring the purity of the final crystal lattice.

Step 5: Crystallization & Isolation

-

Concentrate the clear filtrate by allowing the water to evaporate slowly in the fume hood (or under reduced pressure at < 40 °C) until the volume is reduced by approximately 50% and white crystals begin to nucleate.

-

Transfer the dish to an ice bath (0–4 °C) for 30 minutes to depress the solubility of the complex and maximize crystalline yield.

-

Collect the resulting white monoclinic crystals via vacuum filtration using a Büchner funnel.

Step 6: Washing and Drying

-

Wash the filter cake with two 10 mL portions of ice-cold absolute ethanol.

-

Causality:

is highly soluble in water but practically insoluble in ethanol. The ethanol wash displaces residual water without dissolving the product, accelerating the drying process and preventing hydrolytic degradation.

-

Transfer the crystals to a vacuum desiccator containing anhydrous calcium chloride (

) or phosphorus pentoxide (

Analytical Characterization

The isolated product should be verified against the following expected physicochemical parameters , .

| Property | Expected Value | Analytical Significance |

| Appearance | White monoclinic prisms | Confirms correct crystal habit and absence of Cu(II) (blue/green). |

| Molecular Weight | 154.68 g/mol | Required for downstream stoichiometric calculations. |

| Melting Point | 250 – 290 °C (Decomposes) | Indicates thermal stability limit; decomposes to CuCN and KCN. |

| Solubility Profile | Soluble in | Validates the efficacy of the anti-solvent washing step. |

| Theoretical Yield | 15.47 g (for 100 mmol scale) | Used to calculate the percent yield of the synthesis. |

Storage Note: Store the dried complex in a tightly sealed, light-resistant container within a desiccator. Keep strictly separated from acids, moisture, and oxidizing agents.

References

-

National Center for Biotechnology Information (NCBI). "Cuprous potassium cyanide - PubChem Compound Summary for CID 61666". PubChem. Available at:[Link]

High-Efficiency Copper Electrodeposition: Optimization of Kinetic and Thermodynamic Parameters

Executive Summary

This Application Note provides a rigorous framework for optimizing copper electrodeposition, specifically targeting high-aspect-ratio (HAR) structures and precision electroforming. While acid copper sulfate systems inherently exhibit high Faradaic efficiency (>95%), "process efficiency" in research and development is defined by the ability to maintain this rate while achieving defect-free filling, uniform distribution (throwing power), and specific microstructural properties. This guide moves beyond basic recipes to explain the mechanistic interactions between hydrodynamics, potential fields, and organic additives.

Part 1: The Mechanistic Foundation (Expertise)

The Thermodynamic Landscape

Copper deposition in acidic media follows a two-step reduction mechanism. However, in high-tech applications, the kinetics are governed by the Curvature Enhanced Accelerator Coverage (CEAC) mechanism. Understanding this is non-negotiable for controlling morphology.

-

Suppressors (Carriers): High molecular weight polymers (e.g., PEG) that form a diffusion barrier monolayer on the cathode surface in the presence of Chloride ions (

). They increase overpotential, forcing a more uniform current distribution. -

Accelerators (Brighteners): Small sulfur-based molecules (e.g., SPS) that displace suppressors. They accumulate on concave surfaces (bottom of vias) due to decreasing surface area during growth, locally increasing current density ("Bottom-Up Fill").

-

Levelers: Nitrogen-bearing cations (e.g., Janus Green B) that diffuse to high-current-density areas (corners, protrusions) and inhibit deposition, preventing "mushrooming" or closure of vias before filling.

Mechanism Visualization

The following diagram illustrates the competitive adsorption model critical for defect-free plating.

Figure 1: Competitive adsorption mechanism of organic additives driving superconformal growth (Bottom-Up Fill).

Part 2: Critical Parameter Optimization

Electrolyte Composition

The "High-Throw" formulation is recommended for research requiring uniform coverage over complex geometries.

| Component | Concentration Range | Function | Kinetic Impact |

| Copper Sulfate ( | 60 – 90 g/L | Metal Source | Lower conc. improves throwing power by increasing ohmic resistance relative to charge transfer resistance. |

| Sulfuric Acid ( | 180 – 225 g/L | Conductivity | High conductivity ensures current follows geometry, not just IR drop. |

| Chloride Ion ( | 40 – 80 ppm | Bridge Ligand | Critical: Essential for Suppressor adsorption. <30 ppm = rough/burnt deposits. |

| PEG (MW 3000-6000) | 200 – 600 mg/L | Suppressor | Inhibits deposition on surface; enables bottom-up fill. |

| SPS (Bis-(3-sulfopropyl) disulfide) | 1 – 5 mg/L | Accelerator | Depolarizes cathode locally; increases nucleation rate. |

Operating Conditions

| Parameter | Optimal Range | Notes |

| Current Density (DC) | 1.0 – 3.0 A/dm² | Low CD favors throwing power; High CD favors grain refinement but risks burning. |

| Temperature | 20 – 25 °C | Strict Control: >30°C degrades additives and alters the Accelerator/Suppressor balance, causing voids. |

| Agitation | Moderate | Air sparging is common but can oxidize organic additives. Eductor agitation is preferred for high-stability baths. |

| Anode | Phosphorized Cu (0.04-0.06% P) | The phosphorus film prevents sludge formation and disproportionation of |

Part 3: Protocol – High-Aspect-Ratio Deposition (Pulse Reverse)[1][2]

This protocol utilizes Pulse Reverse Plating (PRP) , which is superior to DC for filling high-aspect-ratio vias (e.g., >5:1) as the reverse pulse dissolves over-plated material at the via opening.

Experimental Workflow

Figure 2: Step-by-step workflow for high-efficiency pulse reverse plating.

Detailed Methodology

Step 1: Bath Preparation & Conditioning

-

Dissolve

and -

Add HCl to achieve 60 ppm

. -

Add organic additives (PEG, SPS) only after the solution is cool (<25°C).

-

Dummy Plating: Plate at 1 A/dm² for 1-2 hours using a corrugated cathode. This "conditions" the bath, promoting the formation of the active Cu(I)-thiolate species necessary for acceleration [1].

Step 2: Pulse Waveform Setup Configure the potentiostat/galvanostat with the following PRP parameters to maximize throwing power:

-

Forward Current Density (

): 2.0 A/dm² -

Forward Time (

): 20 ms -

Reverse Current Density (

): 6.0 A/dm² (3x -

Reverse Time (

): 1 ms -

Duty Cycle:

-

Rationale: The short, high-current reverse pulse selectively strips copper from high-current-density areas (corners), preventing via closure [2].

Step 3: Execution

-

Immerse the sample "live" (with a small entry voltage applied) to prevent seed layer corrosion.

-

Maintain temperature at 24°C ± 1°C.

-

Run for calculated time based on Faraday’s Law (see Section 4).

Part 4: Validation & Troubleshooting

Calculating Efficiency

While acid copper is efficient, side reactions or leakage currents can lower yield.

- = Average Current (Amps)

- = Time (seconds)[1][2][3][4][5][6]

- = Molar Mass of Cu (63.55 g/mol )[1][2][3][7]

- = 2 (electrons)[2][7]

- = 96,485 C/mol[2][7]

Target: >95%. If <90%, check for anode passivation or organic contamination.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| "Burnt" / Powdery Edges | Current Density too high; Low Copper concentration. | Reduce CD; Increase agitation; Check Cu concentration. |

| Pitting | Hydrogen bubbles sticking to surface; Organic contamination. | Add wetting agent; Increase agitation; Carbon treat the bath. |

| Poor Throwing Power | Low Acid / High Metal ratio; Lack of Suppressor. | Adjust Acid/Metal ratio to ~10:1; Add PEG/Carrier. |

| Step Plating / Striations | Vibration; Fluctuating agitation. | Secure cathode; Ensure steady laminar flow. |

References

-

Electrochem. Soc. (2022).[8] Aspects of the electrochemistry of additives in an acid copper plating bath. University of Southampton.[9] Retrieved from [Link]

-

MDPI. (2022). Ultra-Uniform Copper Deposition in High Aspect Ratio Plated through Holes via Pulse-Reverse Plating. Materials, 15(14), 4905. Retrieved from [Link][10][8][4]

-

ACS Omega. (2024). Electroplated Copper Additives for Advanced Packaging: A Review. ACS Omega. Retrieved from [Link]

-

ProPlate. (2024). Electroplating Techniques for High-Aspect-Ratio Structures. Retrieved from [Link]

Sources

- 1. Current efficiency is defined as the extent of a desired electrochemical reaction, divided by the theoretical extent of the reaction times 100%. What is the current efficiency of an electrodeposition of Cu metal in which 9.8g Cu is deposited by passage of 3A current for 10000 seconds. [allen.in]

- 2. what is the current efficiency of an electro deposition of copper met - askIITians [askiitians.com]

- 3. What is the current efficiency of an electrode deposition of Cu metal fro.. [askfilo.com]

- 4. US20180363158A1 - Copper electrodeposition solution and process for high aspect ratio patterns - Google Patents [patents.google.com]

- 5. vaia.com [vaia.com]

- 6. researchgate.net [researchgate.net]

- 7. brainly.com [brainly.com]

- 8. mdpi.com [mdpi.com]

- 9. Aspects of the electrochemistry of additives in an acid copper plating bath - ePrints Soton [eprints.soton.ac.uk]

- 10. researchgate.net [researchgate.net]

Application Note: Synthesis of Aryl Nitriles via Potassium Copper Cyanide Catalysis

[1][2]

Executive Summary

The synthesis of aryl nitriles (benzonitriles) is a cornerstone transformation in medicinal chemistry, serving as a gateway to amides, carboxylic acids, amines, and tetrazoles. Historically, this transformation relied on the Rosenmund-von Braun reaction , necessitating stoichiometric copper(I) cyanide (CuCN) at extreme temperatures (>200 °C).

This guide details the modern evolution of this chemistry: the Catalytic Cyanation using potassium cyanide (KCN) and copper precursors to generate active potassium cyanocuprate species (e.g.,

Safety Directive: Cyanide Handling

CRITICAL WARNING: This protocol involves Potassium Cyanide (KCN), a highly toxic asphyxiant.

-

Engineering Controls: All operations must be performed in a well-ventilated fume hood with a functioning sash.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Emergency: A cyanide antidote kit (e.g., hydroxocobalamin) must be present and unexpired.

-

Waste: Never acidify cyanide waste. Maintain pH > 10 to prevent the release of hydrogen cyanide (HCN) gas. Quench all aqueous waste with bleach (sodium hypochlorite) prior to disposal.

Mechanistic Principles

The transition from stoichiometric to catalytic copper relies on ligand-accelerated catalysis. In the absence of ligands, CuCN forms insoluble polymeric chains or stable, unreactive higher-order cyanocuprates (e.g.,

The Active Catalyst

The term "potassium copper cyanide catalyst" refers to the soluble anionic species formed in situ when a copper(I) salt (like CuI) reacts with KCN.

-

Low [CN⁻]: Forms active mono- or di-cyano species

. -

High [CN⁻]: Forms inactive

. -

Solution: Ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline stabilize the reactive Cu(I) center, preventing the formation of inactive "ate" complexes and facilitating the oxidative addition of the aryl halide.

Catalytic Cycle (Graphviz Visualization)

The mechanism proceeds via a Cu(I)/Cu(III) cycle involving oxidative addition, ligand exchange (halide for cyanide), and reductive elimination.

Figure 1: The catalytic cycle for copper-mediated cyanation.[2][3] The ligand (L) is essential for maintaining the copper in a reactive state.

Experimental Protocols

Protocol A: Catalytic Cyanation (Recommended)

This method utilizes the "Buchwald-type" conditions, optimizing for lower temperatures and high turnover.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

CuI (10 mol%)[4]

-

KI (20 mol%) – Facilitates halogen exchange (Finkelstein-like) to more reactive Aryl Iodide.

-

KCN (1.2 equiv) – Finely ground.

-

DMEDA (N,N'-dimethylethylenediamine) (1.0 equiv) or 1,10-Phenanthroline (20 mol%)

-

Solvent: Toluene (anhydrous) or DMF.

Step-by-Step Workflow:

-

Preparation (Glovebox or Schlenk Line):

-

Charge an oven-dried Schlenk tube with CuI (19 mg, 0.1 mmol), KI (33 mg, 0.2 mmol), and KCN (78 mg, 1.2 mmol).

-

Note: If using a solid aryl bromide, add it here (1.0 mmol).

-

Evacuate and backfill with Argon (3 cycles).

-

-

Liquid Addition:

-

Add anhydrous Toluene (1.0 mL).

-

Add the Aryl Bromide (if liquid) (1.0 mmol).

-

Add DMEDA (110 µL, 1.0 mmol) via syringe.

-

Observation: The solution should turn a deep blue/green color indicating complex formation.

-

-

Reaction:

-

Seal the tube and heat to 110 °C for 18–24 hours with vigorous stirring.

-

Checkpoint: Monitor by HPLC/GC. Conversion >95% is typical.

-

-

Workup (Oxidative Quench):

-

Cool to room temperature.

-

Add 2 mL of 30% aqueous ammonia (to solubilize copper) or saturated

. -

Extract with Ethyl Acetate (3 x 5 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

Protocol B: Traditional Rosenmund-von Braun (Legacy/Comparison)

Provided for cases where catalytic systems fail (e.g., extreme steric hindrance).

-

Reagents: Aryl Halide, CuCN (1.5 equiv), DMF.

-

Conditions: Reflux at 160–180 °C for 6–12 hours.

-

Drawback: Requires harsh workup to remove copper salts (often using

or ethylenediamine).

Data & Optimization Guide

Solvent and Ligand Effects

The choice of solvent profoundly impacts the solubility of the "potassium copper cyanide" species.

| Solvent | Polarity | Yield (Ar-Br)* | Notes |

| Toluene | Non-polar | 92% | Requires DMEDA ligand. Best for easy workup. |

| DMF | Polar Aprotic | 88% | Good for solubility, but hard to remove. Higher temp needed. |

| NMP | Polar Aprotic | 85% | Similar to DMF, higher boiling point. |

| Ethanol | Polar Protic | <10% | Inhibits reaction; cyanide solvation shell too strong. |

*Yields based on 4-bromoanisole model substrate (Buchwald conditions).

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Decrease KCN loading or add KCN slowly (syringe pump). |

| Blue precipitate | Copper Oxidation | Ensure strict inert atmosphere (Argon/Nitrogen). |

| No Reaction | Aryl Chloride Substrate | Switch to Aryl Iodide or add 50 mol% KI. |

| Product Contamination | Copper Leaching | Wash organic layer with 10% ethylenediamine solution. |

Process Workflow Diagram

Figure 2: Operational workflow for the safe synthesis of aryl nitriles.

References

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides.[1] Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

-

Rosenmund, K. W., & Struck, E. (1919). Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten.[5] Berichte der deutschen chemischen Gesellschaft, 52(8), 1749–1756.[5] [Link]

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

-

Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779–794. [Link]

Sources

- 1. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

safe handling and disposal procedures for cuprous potassium cyanide reagents

Application Note: Safe Handling and Chemical Disposal Protocols for Cuprous Potassium Cyanide Reagents

Introduction & Mechanistic Hazard Profile

Cuprous potassium cyanide (Potassium dicyanocuprate(I),

Handling this reagent is not merely about avoiding toxicity; it is about managing a dynamic chemical equilibrium. The hazards are heavily dependent on environmental conditions, particularly pH and the presence of oxidizers. Mixing heavy metal cyanides with dry oxidizers can induce explosive instability, and exposure to acids rapidly liberates lethal gas[1],[3].

Table 1: Quantitative Hazard Data & Mechanistic Rationale

| Parameter | Value / Guideline | Mechanistic Rationale |

| Chemical Formula | Coordination complex containing highly toxic cyanide ligands and a heavy metal core[2]. | |

| Acute Toxicity | Fatal via oral/dermal routes | Inhibits cytochrome c oxidase, halting cellular respiration[4]. |

| pH Threshold | Strictly > 10.0 | Prevents protonation of |

| Stoichiometry (Cyanate) | 2.73 g | Minimum oxidation threshold to convert toxic cyanide to less toxic cyanate ( |

| Stoichiometry (Complete) | 6.82 g | Complete oxidative destruction to |

| Incompatibilities | Acids, Dry Oxidizers | Acids release HCN; dry oxidizers risk explosive instability[1],[3]. |

Handling Protocol: The Self-Validating Safety System

When handling cuprous potassium cyanide, procedural controls must be self-validating—meaning the failure of one control immediately triggers a secondary safeguard.

Step-by-Step Handling Workflow:

-

Environmental Isolation: All operations involving

must be conducted in a certified chemical fume hood with a minimum face velocity of 100 fpm. Cyanide residues should be collected and disposed of separately from standard organic waste[6]. -

Reagent Preparation: Weigh the solid reagent using a dedicated analytical balance inside the hood to prevent dust aerosolization. Use non-sparking tools[1].

-

Reaction Monitoring: When utilizing

in aqueous or mixed-solvent systems, continuously monitor the pH. Maintain the reaction matrix at pH > 10 using NaOH or KOH to suppress HCN evolution[7]. -

Quenching: Never quench reactions containing unreacted cuprocyanide with acidic solutions. Always quench with an alkaline buffer[6].

Chemical Disposal Protocol: Alkaline Chlorination

The disposal of cuprous potassium cyanide cannot be achieved by simple dilution. It requires chemical destruction via alkaline chlorination, a process recommended by the that oxidizes the cyanide ligands while precipitating the heavy metal[8],[9].

Mechanistic Causality of Destruction: The destruction occurs in two distinct kinetic stages:

-

Stage 1 (Cyanate Formation):

-

Stage 2 (Complete Mineralization):

Simultaneously, the release of the copper ion in an alkaline environment forces the precipitation of copper(II) oxide/hydroxide, which must be managed separately[5].

Step-by-Step Disposal Methodology

Step 1: Basification (The Safety Anchor)

-

Action: Transfer the cuprocyanide waste to a large, wide-mouth borosilicate container in the fume hood. Dilute to <1% concentration with ice-cold water. Slowly add 10 M NaOH until the pH strictly exceeds 10.0[7],[10].

-

Causality: The high pH prevents the formation of highly toxic cyanogen chloride (

) during the subsequent chlorination step and ensures no HCN gas is liberated[5].

Step 2: Primary Oxidation

-

Action: Slowly add a 5-10% Sodium Hypochlorite (NaOCl, bleach) solution under vigorous magnetic stirring[8],[10].

-

Causality: The reaction is highly exothermic. Ice-bath cooling and slow addition prevent thermal runaway, which could boil the solution and aerosolize unreacted cyanide[10].

Step 3: Secondary Oxidation & Verification (Self-Validating Step)

-

Action: Continue adding NaOCl until bubbles of nitrogen gas cease[7]. Wait 15-30 minutes, then test the solution with KI-starch paper.

-

Causality: A rapid color change to blue/black on the KI-starch paper indicates the presence of unreacted, excess chlorine. This creates a self-validating system: if the paper does not change color, the hypochlorite has been entirely consumed by the cyanide, and more must be added until a persistent excess is achieved[7],[5].

Step 4: Heavy Metal Segregation

-

Action: Allow the completely oxidized mixture to stand overnight. The copper will precipitate as a dense, black/blue solid (copper oxides/hydroxides)[5].

-

Causality: While the cyanide is destroyed, the copper remains a toxic heavy metal pollutant. Filtration separates the RCRA-regulated solid waste from the aqueous effluent[8],[5].

Workflow Visualization

Workflow for the alkaline chlorination and heavy metal segregation of cyanide waste.

References

-

Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council. URL:[Link]

-

CUPROUS POTASSIUM CYANIDE EXTRA PURE MSDS. Loba Chemie. URL:[Link]

-

Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). URL:[Link]

-

Cuprous potassium cyanide | KCu(CN)2 | CID 61666. PubChem, National Institutes of Health. URL:[Link]

-

CYANIDE WASTES Significance. ASTI Sensor. URL: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. URL:[Link]

- Methods of destruction of cyanide in cyanide-containing waste. US Patent US6596916B1.

-

Standardized Analytical Methods for Environmental Restoration. US Environmental Protection Agency (EPA). URL:[Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Cuprous potassium cyanide | KCu(CN)2 | CID 61666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. POTASSIUM CUPROCYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. astisensor.com [astisensor.com]

- 6. orgsyn.org [orgsyn.org]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]

- 10. epa.gov [epa.gov]

Application Note: Optimizing Current Density in Potassium Copper Cyanide Electrolytes

This Application Note is designed for Materials Scientists, Process Engineers, and R&D Professionals specializing in electrochemical deposition. It addresses the precise optimization of current density in Potassium Copper Cyanide systems, a critical step for maximizing plating speed, ensuring deposit uniformity, and maintaining grain structure integrity.

Executive Summary

Potassium copper cyanide (

Fundamental Mechanisms

To optimize current density, one must understand the limiting factors at the electrode interface.

The Potassium Advantage

In high-speed applications, potassium salts are preferred over sodium salts due to two physical properties:

-

Conductivity: Potassium ions (

) have a higher ionic mobility than Sodium ( -

Solubility: Potassium carbonate (

), a byproduct of cyanide breakdown, is significantly more soluble than sodium carbonate. This prevents the "freezing out" of carbonates on anodes, which would otherwise restrict the anodic current density and cause passivation.

Deposition Mechanism

The reduction of copper from cyanide complexes is not a simple cation discharge.[1] It involves a dissociation step within the diffusion layer.

-

Bulk Species: The dominant species in the bulk solution (with excess cyanide) is the tricyanocuprate ion:

. -

Dissociation: As species enter the cathode diffusion layer, equilibrium shifts to form the electroactive dicyanocuprate species:

-

Reduction: The dicyanocuprate adsorbs onto the surface and is reduced:

Optimization Goal: Maintain a current density where the mass transport of